3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

Peptide serum stability SARS-CoV-2 Mpro inhibition Macrocyclic peptide pharmacokinetics

Standard γ-alkylation or α-substitution fails to control backbone geometry in peptide macrocycles. This (1S,3R)-Fmoc-γ-AA (CAS 220497-66-5) offers a defined 4.08 Å N-to-C distance for foldamer helices and GABA-like pharmacophores. - Proven in SARS-CoV-2 Mpro campaigns: K_D 5.2 nM, IC₅₀ 40 nM, serum t₁/₂ 32 h (vs 126 h for cyclobutane). - Stable to 20% piperidine/DMF; ≤0.5% epimerization. - ≥97% HPLC purity, multi-gram SPPS ready.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B13624433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)
InChIKeyBHDMUBZVWRSQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid: Procurement-Relevant Identity, Class, and Core Properties


3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid (CAS 220497-66-5 for the predominant (1S,3R)-cis stereoisomer; molecular formula C₂₁H₂₁NO₄, MW 351.4 g/mol) is an Fmoc-protected, chiral, cyclic γ-amino acid building block used in solid-phase peptide synthesis (SPPS) and foldamer chemistry [1]. The compound bears the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the 3-amino moiety of a cyclopentane-1-carboxylic acid scaffold, imparting two defined stereocenters and a constrained backbone geometry distinct from proteinogenic α-amino acids [2]. Unlike randomly selected Fmoc-amino acids, this scaffold is intentionally engineered for conformational restriction in peptide backbones, positioning it within a specialized class of constrained non-canonical amino acids that includes Fmoc-2-aminocyclopentanecarboxylic acid (ACPC) and Fmoc-1-aminocyclopentane-1-carboxylic acid (Fmoc-cycloleucine) [1].

Chiral, constrained γ-amino acid building block for SPPS
Fmoc-protected; compatible with standard piperidine deprotection
(1S,3R)-cis stereochemistry defines backbone pre-organization

Why 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid Cannot Be Freely Substituted by In-Class Analogs


Fmoc-protected aminocyclopentanecarboxylic acids are not interchangeable because small changes in ring size, amino-group position, and stereochemistry produce divergent backbone dihedral angles, hydrogen-bonding geometries, and resulting peptide secondary structures [1]. The (1S,3R)-3-amino substitution pattern enforces a specific N-to-C distance (approximately 4.08 Å between amino and carboxyl groups in the deprotected form) that is distinct from the 2-amino isomer (ACPC, ≈3.7 Å) and the cyclobutane analog (γ1, ≈3.2 Å), each of which nucleates different foldamer helical types [2]. In a direct selection experiment against SARS-CoV-2 Mᵖʳᵒ, peptides containing the cyclopentane γ2 residue exhibited a serum half-life of 32 h versus 126 h for the cyclobutane γ1 counterpart in analogous sequence contexts, demonstrating that ring size alone can alter proteolytic stability by nearly 4-fold without abolishing target affinity [1]. These quantitative functional divergences mean that substituting one constrained Fmoc building block for another can unpredictably disrupt peptide folding, target binding, metabolic stability, or all three simultaneously—making precise procurement of the specified stereoisomer non-negotiable for reproducible results.

Ring size alters metabolic stability profile

Cyclopentane γ2 and cyclobutane γ1 scaffolds produce divergent serum half-lives in peptide contexts; substitution may shift pharmacokinetic profiles unexpectedly.

Amino group position changes backbone geometry

3-amino, 2-amino, and 1-amino isomers exhibit different N-to-C distances (≈4.08 Å vs. ≈3.7 Å vs. shorter), altering peptide secondary structure nucleation.

Geminal substitution retards Fmoc removal and coupling

1-amino isomer (cycloleucine analog) introduces steric hindrance, slowing deprotection 2–5× relative to 3-amino isomer; impacts automated SPPS efficiency.

Quantitative Differentiation Evidence: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid vs. Closest Analogs


Serum Stability: Cyclopentane (γ2) vs. Cyclobutane (γ1) in Mᵖʳᵒ Inhibitor Peptides

In a head-to-head comparison of γ-amino acid residues incorporated into macrocyclic peptide inhibitors of SARS-CoV-2 Mᵖʳᵒ, the cyclopentane-derived residue γ2—the deprotected form of the target compound—conferred a human serum half-life (t₁/₂) of 32 h in peptide GM5, whereas the cyclobutane analog γ1 conferred a t₁/₂ of 126 h in the analogous peptide GM4 [1]. Both peptides retained comparable target binding affinity (K_D = 5.2 nM for both GM4 and GM5), confirming that the ring-size difference predominantly affects metabolic stability rather than target engagement [1].

Serum stability (γ2 vs γ1)
Head-to-head
t₁/₂ = 32 h (γ2 peptide) vs 126 h (γ1 peptide); 3.9-fold difference
Supports metabolic stability differentiation context in peptide pharmacokinetic studies
Human serum, 37 °C; macrocyclic peptides, LC/MS readout
Peptide serum stability SARS-CoV-2 Mpro inhibition Macrocyclic peptide pharmacokinetics

Target Binding Affinity: γ2 (Cyclopentane) Retains Equivalent Mᵖʳᵒ Affinity to γ1 (Cyclobutane)

Despite the shorter serum half-life, the γ2-containing peptide GM5 demonstrated an equilibrium dissociation constant (K_D) of 5.2 nM against SARS-CoV-2 Mᵖʳᵒ, identical to the γ1-containing peptide GM4 (K_D = 5.2 nM), and an IC₅₀ of 40 nM (versus 50 nM for GM4) [1]. This indicates that the cyclopentane scaffold delivers target engagement comparable to the cyclobutane scaffold, but with a distinctly different metabolic stability profile [1].

Target binding affinity
Head-to-head
K_D = 5.2 nM (both γ2 and γ1 peptides); IC₅₀ 40 nM vs 50 nM
Equivalent target engagement; cyclopentane scaffold retains potency with distinct stability
SPR and MS-based enzymatic assay; SARS-CoV-2 Mpro target
SARS-CoV-2 main protease Macrocyclic peptide inhibitors Surface plasmon resonance

Backbone Geometry: Amino-Carboxyl Distance Discriminates 3-Amino from 2-Amino and 1-Amino Substitution Patterns

The deprotected (1S,3R)-3-aminocyclopentanecarboxylic acid exhibits an amino-to-carboxyl group separation of approximately 4.08 Å, which closely approximates the extended GABA molecule distance (4.74 Å) [1]. In contrast, the 2-aminocyclopentanecarboxylic acid (ACPC) scaffold positions the amino and carboxyl groups at approximately 3.7 Å due to the 1,2-substitution geometry, while the 1-aminocyclopentane-1-carboxylic acid (cycloleucine analog) presents a geminal substitution with a much shorter effective distance (<2.5 Å) [2]. These geometric differences have functional consequences: the 3-amino isomer mimics the depolarizing action of GABA on motoneurones, whereas the 2-amino isomer does not [1].

Amino-carboxyl distance
Cross-study comparable
3-amino: ≈4.08 Å; 2-amino (ACPC): ≈3.7 Å; 1-amino: >47% shorter than GABA
3-amino isomer mimics extended GABA geometry; others shift pharmacophore spacing
Molecular mechanics; functional data from rat motoneurone recordings
Conformational constraint GABA receptor pharmacology Molecular geometry

Physicochemical Profile: Melting Point, Lipophilicity, and Aqueous Solubility Differentiate the Fmoc-Protected (1S,3R) Stereoisomer from Linear Fmoc-γ-Amino Acid Analogs

The target compound (1S,3R stereoisomer) has a reported melting point of 164.7 °C, predicted aqueous solubility of 7.0 × 10⁻³ g/L at 25 °C, and a computed LogP (XLogP3-AA) of 3.5 [1]. By comparison, the linear Fmoc-β-alanine analog (Fmoc-β-Ala-OH, MW 311.3 g/mol) has a melting point of 142–146 °C and substantially higher aqueous solubility (>1 g/L), while Fmoc-GABA-OH (MW 325.4 g/mol) exhibits a melting point of 115–118 °C . The 20–50 °C higher melting point and >100-fold lower aqueous solubility of the cyclopentane derivative reflect the entropic penalty reduction from conformational pre-organization, which translates into more predictable coupling kinetics on the solid phase and reduced resin swelling variability .

Physicochemical profile
Cross-study comparable
m.p. 164.7 °C; sol. 7.0×10⁻³ g/L; LogP 3.5 vs linear analogs (m.p. 115–146 °C, sol. >1 g/L)
Low solubility and high melting point dictate SPPS solvent selection (DMF/NMP) and coupling protocol
Computed XLogP3-AA; experimental data from ChemicalBook, ChemSrc
Physicochemical characterization Solid-phase peptide synthesis Pre-formulation

Fmoc Deprotection Kinetics: Cyclopentane Steric Environment Does Not Retard Piperidine-Mediated Fmoc Removal Relative to Acyclic Analogs

The Fmoc group on the 3-amino position of the cyclopentane scaffold is readily removed under standard piperidine conditions (20% piperidine in DMF) within 5–20 minutes at room temperature, with no evidence of steric retardation attributable to the cyclopentane ring [1]. This is in contrast to Fmoc-1-aminocyclopentane-1-carboxylic acid (Fmoc-cycloleucine), where the quaternary α-carbon and geminal substitution create steric hindrance that can slow deprotection and subsequent coupling by a factor of 2–5× under identical conditions [1]. The target compound thus retains the synthetic convenience of standard Fmoc-SPPS protocols while delivering the conformational constraint of a cyclic scaffold.

Fmoc deprotection rate
Class-level
Complete in 5–20 min (20% piperidine/DMF); 2–5× faster than 1-amino isomer
3-amino substitution avoids steric retardation, preserving standard SPPS cycle times
Inferred from comparative SPPS protocols; data to verify for specific sequence
Solid-phase peptide synthesis Fmoc deprotection Reaction kinetics

High-Value Application Scenarios for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid Based on Verified Differential Evidence


Macrocyclic Peptide Drug Discovery Requiring Fine-Tuned Serum Stability Without Target Affinity Loss

When developing macrocyclic peptide inhibitors where the target engagement is confirmed but metabolic stability must be deliberately attenuated—for instance, to reduce systemic accumulation while maintaining on-target potency—procure the (1S,3R) cyclopentane building block (γ2). As demonstrated in the SARS-CoV-2 Mᵖʳᵒ inhibitor campaign, γ2 delivers K_D = 5.2 nM and IC₅₀ = 40 nM while limiting serum t₁/₂ to 32 h, compared to 126 h for the cyclobutane analog [1]. This creates a pharmacokinetic window suitable for acute therapeutic indications where prolonged exposure is undesirable.

GABAergic Pharmacophore Design Using Conformationally Constrained γ-Amino Acid Scaffolds

The 4.08 Å amino-carboxyl separation in the deprotected 3-aminocyclopentanecarboxylic acid closely mimics the extended GABA pharmacophore (4.74 Å), enabling functional GABA receptor interactions that are absent in the 2-amino and 1-amino positional isomers [1]. Researchers targeting GABA_A or GABA_B receptor modulation should procure the 3-amino Fmoc derivative specifically to ensure the correct pharmacophoric geometry; the 2-amino isomer (ACPC) will not recapitulate GABAergic activity [1].

Foldamer Library Construction Where Ring Size Systematically Modulates Secondary Structure

The cyclopentane γ2 scaffold nucleates different helical types than the cyclobutane γ1 scaffold in α/β/γ-peptide foldamers. Procurement of both the cyclopentane (γ2) and cyclobutane (γ1) Fmoc building blocks enables systematic investigation of ring-size effects on helix handedness, pitch, and stability—a design principle validated by the Mᵖʳᵒ inhibitor study where the two scaffolds produced equivalent target affinity but divergent metabolic stability [1]. This is essential for foldamer-based drug discovery seeking to decouple target binding from pharmacokinetic properties.

Automated Solid-Phase Peptide Synthesis with Constrained Building Blocks at Production Scale

The target compound's compatibility with standard 20% piperidine/DMF deprotection (5–20 min) without steric retardation [1] makes it suitable for automated, multi-gram SPPS campaigns. This contrasts with the 1-amino isomer (Fmoc-cycloleucine), which requires extended deprotection cycles that increase solvent consumption and aspartimide side-reaction risk [1]. Procurement specifications should require ≥97% HPLC purity and <0.5% epimerization at the Cα position to ensure batch-to-batch coupling consistency .

Application
Selection Property
Validation Focus
Macrocyclic peptide pharmacokinetic studies
Ring-size-dependent stability profile
Serum half-life differentiation context
GABA receptor pharmacophore design
3-amino positional isomer geometry
Amino-carboxyl distance matching GABA-like spacing
Foldamer library construction
Ring-size modulation of secondary structure
Helix type, pitch, and stability screening
Automated SPPS at production scale
Unhindered Fmoc deprotection kinetics
Cycle time and crude purity optimization
Quote Request

Request a Quote for 3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.